Field: Pharmaceutical and Organic Synthesis
Application: Methyl 4-hydroxy-3-iodobenzoate is used as an intermediate in pharmaceutical and organic synthesis .
Field: Neuroscience
Field: Energy Storage
Application: Methyl 4-hydroxy-3-iodobenzoate has been associated with the development of rechargeable batteries .
Field: Organic Chemistry
Application: The aryl-iodide functionality of Methyl 4-hydroxy-3-iodobenzoate may undergo coupling reactions, such as a symmetrical Sonogashira coupling .
Method of Application: In a typical Sonogashira coupling, Methyl 4-hydroxy-3-iodobenzoate could be reacted with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .
Methyl 4-hydroxy-3-iodobenzoate is an organic compound with the molecular formula and a CAS number of 15126-06-4. This compound is characterized by the presence of a methoxy group, a hydroxyl group, and an iodine atom attached to a benzene ring, making it a derivative of benzoic acid. Its structure can be represented as follows:
textOCH3 | HO---C6H4---I
This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique functional groups.
These reactions are essential for the development of derivatives that may have enhanced biological or chemical properties.
Research indicates that methyl 4-hydroxy-3-iodobenzoate exhibits biological activities, particularly in the field of medicinal chemistry. Its derivatives have been studied for their potential as:
The specific mechanisms of action are still under investigation, but the presence of iodine and hydroxyl groups is believed to contribute to these activities.
Several methods exist for synthesizing methyl 4-hydroxy-3-iodobenzoate:
These methods vary in efficiency and environmental impact, with enzymatic approaches being particularly noteworthy for their sustainability.
Methyl 4-hydroxy-3-iodobenzoate has several applications:
Studies on methyl 4-hydroxy-3-iodobenzoate's interactions reveal its potential as a building block for more complex molecules. Interaction studies often focus on:
Several compounds share structural similarities with methyl 4-hydroxy-3-iodobenzoate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-hydroxybenzoate | Hydroxyl and methoxy groups on benzene | Lacks iodine; primarily used as a preservative |
Methyl 3-hydroxy-4-iodobenzoate | Hydroxyl group at position 3 instead of 4 | Different biological activity profile |
Methyl 2-hydroxybenzoate | Hydroxyl group at position 2 | Commonly known as salicylic acid; used in anti-inflammatory drugs |
Methyl 3,5-dihydroxybenzoate | Two hydroxyl groups on benzene | Increased polarity; used in dyes and pharmaceuticals |
Methyl 4-hydroxy-3-iodobenzoate is unique due to its combination of iodine and hydroxyl functionalities, which may enhance its reactivity and biological activity compared to similar compounds.
Corrosive;Irritant